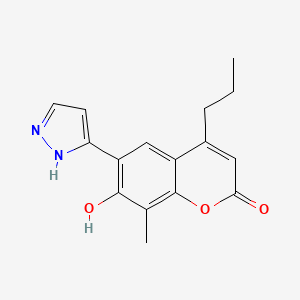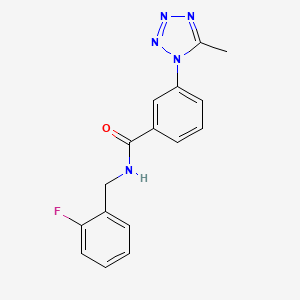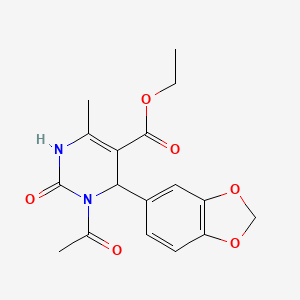![molecular formula C18H19N5OS2 B12165832 N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12165832.png)
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2E)-5-シクロプロピル-1,3,4-チアジアゾール-2(3H)-イリデン]-4-メチル-2-(2-プロピルピリジン-4-イル)-1,3-チアゾール-5-カルボキサミドは、シクロプロピル基、チアジアゾール環、チアゾール環を含むユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
N-[(2E)-5-シクロプロピル-1,3,4-チアジアゾール-2(3H)-イリデン]-4-メチル-2-(2-プロピルピリジン-4-イル)-1,3-チアゾール-5-カルボキサミドの合成は、通常、複数のステップを必要とします。プロセスは、チアジアゾール環とチアゾール環の調製から始まり、その後、適切な置換基と結合されます。これらの反応で使用される一般的な試薬には、シクロプロピルアミン、ピリジン誘導体、および様々なカルボン酸が含まれます。反応条件は、多くの場合、高い収率と純度を確保するために、制御された温度と触媒の使用を必要とします。
工業生産方法
工業的な環境では、この化合物の生産は、効率を最大化し、コストを最小限に抑えるために最適化された条件で、大規模なバッチ反応を含む場合があります。連続フロー合成や自動反応モニタリングなどの技術は、プロセスのスケーラビリティと再現性を高めるために使用できます。
化学反応解析
反応の種類
N-[(2E)-5-シクロプロピル-1,3,4-チアジアゾール-2(3H)-イリデン]-4-メチル-2-(2-プロピルピリジン-4-イル)-1,3-チアゾール-5-カルボキサミドは、次のような様々な化学反応を受けることができます。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの試薬を使用して行うことができます。
置換: この化合物は、存在する官能基に応じて、求核置換反応または求電子置換反応に関与することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のための様々な求核剤または求電子剤が含まれます。反応条件は、通常、制御された温度、ジクロロメタンまたはエタノールなどの溶媒、および場合によっては反応を促進するための触媒の使用を含みます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元はアミンまたはアルコールを生成する可能性があります。置換反応は新しい官能基を導入することができ、様々な誘導体につながります。
科学研究への応用
N-[(2E)-5-シクロプロピル-1,3,4-チアジアゾール-2(3H)-イリデン]-4-メチル-2-(2-プロピルピリジン-4-イル)-1,3-チアゾール-5-カルボキサミドは、いくつかの科学研究に応用されています。
化学: この化合物は、より複雑な分子や材料を合成するためのビルディングブロックとして使用されます。
医学: この化合物は、抗炎症作用や抗がん作用などの潜在的な治療効果について調査されています。
産業: これは、導電性や安定性などの特定の特性を持つ新しい材料の開発に使用できます。
化学反応の分析
Types of Reactions
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
科学的研究の応用
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability.
作用機序
N-[(2E)-5-シクロプロピル-1,3,4-チアジアゾール-2(3H)-イリデン]-4-メチル-2-(2-プロピルピリジン-4-イル)-1,3-チアゾール-5-カルボキサミドの作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、酵素または受容体に結合し、その活性を調節し、様々な生物学的効果をもたらす可能性があります。正確な分子標的と経路は、特定の応用と状況によって異なる場合があります。
類似の化合物との比較
類似の化合物
独自性
N-[(2E)-5-シクロプロピル-1,3,4-チアジアゾール-2(3H)-イリデン]-4-メチル-2-(2-プロピルピリジン-4-イル)-1,3-チアゾール-5-カルボキサミドは、特定の化学的および生物学的特性を与える官能基と環のユニークな組み合わせにより際立っています。この独自性は、様々な研究および産業用途のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole compound with dichloromanganese dihydrate
- Quzhou Aurantii Fructus and its similar medicinal parts
Uniqueness
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C18H19N5OS2 |
|---|---|
分子量 |
385.5 g/mol |
IUPAC名 |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H19N5OS2/c1-3-4-13-9-12(7-8-19-13)16-20-10(2)14(25-16)15(24)21-18-23-22-17(26-18)11-5-6-11/h7-9,11H,3-6H2,1-2H3,(H,21,23,24) |
InChIキー |
RCNLVTRGSNJZKL-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC=CC(=C1)C2=NC(=C(S2)C(=O)NC3=NN=C(S3)C4CC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B12165754.png)
![N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B12165759.png)
![4-phenyl-N-{4-[(pyridin-3-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide](/img/structure/B12165774.png)


![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12165790.png)
![N-[3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide](/img/structure/B12165794.png)

![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12165809.png)

![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B12165823.png)

![methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12165842.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B12165846.png)
